Lipophilicity (logP) Head-to-Head Comparison: 5‑OH vs. 6‑OH vs. Parent Benzoxazine
The 5‑OH isomer demonstrates a measured logP of −0.7, making it substantially more hydrophilic than the 6‑OH positional isomer (logP 0.928) and the unsubstituted parent 3,4‑dihydro‑2H‑1,4‑benzoxazine (logP 1.64) [1][2][3]. The ΔlogP of 1.63 versus the 6‑OH isomer translates to a theoretical >40‑fold difference in octanol‑water partition coefficient, directly impacting aqueous solubility, membrane permeability, and reversed‑phase HPLC retention.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = −0.7 |
| Comparator Or Baseline | 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol (CAS 26021-57-8): logP = 0.928; Parent 3,4-dihydro-2H-1,4-benzoxazine (CAS 5735-53-5): logP = 1.64 |
| Quantified Difference | ΔlogP(5‑OH vs 6‑OH) = 1.63; ΔlogP(5‑OH vs parent) = 2.34 |
| Conditions | LogP values from computational prediction (XLogP3 for parent) and experimentally derived databases (ChemExper for 5‑OH; SIELC for 6‑OH) |
Why This Matters
For procurement decisions, the 5‑OH isomer's markedly lower logP dictates its suitability for aqueous‑phase chemistry, hydrophilic drug design, and distinct chromatographic purification protocols—characteristics not interchangeable with the 6‑OH or parent compounds.
- [1] ChemExper Chemical Directory. 3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol – Entry 2263891; logP = −0.7. http://mastersearch.chemexper.com/ (accessed 2026-04-27). View Source
- [2] SIELC Technologies. 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro- (CAS 26021-57-8); LogP = 0.928. https://sielc.com/2h-14-benzoxazin-6-ol-34-dihydro (accessed 2026-04-27). View Source
- [3] PubChem. 3,4-Dihydro-2H-1,4-benzoxazine (CAS 5735-53-5); XLogP3 = 1.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-27). View Source
